Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is further substituted with a 2,5-dichlorophenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalyst for imidazole formation, base for esterification
Solvent: Commonly used solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. Additionally, the compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly. The pathways involved often include inhibition of cytochrome P450 enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2,6-dichlorophenyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(3,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may enhance its binding affinity to certain molecular targets compared to other isomers.
Properties
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXCLBTLMFUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694870 | |
Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-95-7 | |
Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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